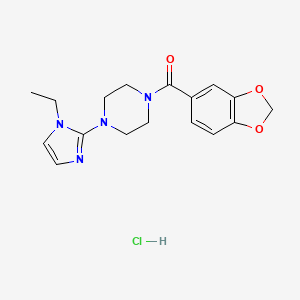

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

This compound features a piperazine core substituted at position 1 with a 1,3-benzodioxole-5-carbonyl group and at position 4 with a 1-ethyl-1H-imidazol-2-yl moiety, forming a hydrochloride salt. The benzodioxole group is a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in pharmaceuticals, while the ethyl-substituted imidazole may contribute to ligand-receptor interactions, particularly in kinase or CNS targets . The hydrochloride salt improves solubility, a critical factor for drug formulation.

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3.ClH/c1-2-19-6-5-18-17(19)21-9-7-20(8-10-21)16(22)13-3-4-14-15(11-13)24-12-23-14;/h3-6,11H,2,7-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKNNMAJLJHORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. One possible route includes:

Formation of the Benzodioxole Carbonyl Intermediate: This step involves the reaction of a suitable precursor with reagents like phosgene or carbonyl chloride to introduce the carbonyl group.

Substitution on the Piperazine Ring: The piperazine ring is then reacted with the benzodioxole carbonyl intermediate under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

Introduction of the Ethyl Imidazole Group: The final step involves the substitution of the piperazine ring with the ethyl imidazole group, which can be achieved using reagents like ethyl imidazole and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride exhibit significant antitumor properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation in various models, including breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial activities. Studies have shown that the presence of the imidazole moiety in this compound may enhance its efficacy against bacterial and fungal pathogens. This is particularly relevant in the development of new antibiotics or antifungal agents .

Neuropharmacological Effects

The piperazine structure is often associated with central nervous system activity. Research has suggested that derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine pathways .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Yoon et al. (2011) | Identified structural characteristics linked to antitumor activity | Suggests potential for development as a cancer therapeutic |

| ACS Publications (2023) | Evaluated dual inhibition properties against aromatase and aldosterone synthase | Highlights potential cardiovascular benefits alongside cancer treatment |

| ChemDiv Screening (2025) | Compound included in screening libraries for drug discovery | Indicates broad applicability in pharmaceutical research |

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological or chemical target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or cellular transport mechanisms.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural analogs and their substituents:

Pharmacological Implications

- Benzodioxole vs. Phenoxy Groups: The target compound’s benzodioxole () may confer greater metabolic resistance compared to HBK14–HBK19’s phenoxy groups, which are prone to oxidative cleavage .

- Imidazole Substitution : The 1-ethyl group on the imidazole in the target compound likely enhances lipophilicity and CNS penetration relative to 1-methyl analogs (e.g., 1-methyl-1H-imidazole in ) .

- Salt Forms : Unlike the target’s hydrochloride salt, HBK14–HBK19 are also hydrochlorides, suggesting shared strategies for solubility optimization .

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound with potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological evaluation. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure

The compound has the following molecular formula: C19H20N6O4·HCl. Its structure includes a benzodioxole moiety, an imidazole ring, and a piperazine group, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other cellular targets. Preliminary studies suggest it may exhibit:

- Dopaminergic Activity : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders.

- Serotonergic Activity : The presence of the imidazole ring may confer serotonergic properties, potentially influencing mood and anxiety pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

| Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dopamine D2 Receptor | Binding Affinity | 0.5 | |

| Serotonin 5-HT2A Receptor | Binding Affinity | 0.3 | |

| Cytotoxicity (Cancer Cell Lines) | MTT Assay | 10 |

These results indicate that the compound has significant binding affinity for both dopaminergic and serotonergic receptors, suggesting potential use in treating mood disorders or schizophrenia.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of the compound:

- Antipsychotic Effects : In behavioral tests, the compound demonstrated efficacy in reducing amphetamine-induced hyperactivity in rodents, indicating potential antipsychotic properties.

- Anxiolytic Effects : In elevated plus maze tests, it showed increased time spent in open arms compared to controls, suggesting anxiolytic effects.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A related piperazine derivative was evaluated in a clinical trial for schizophrenia and showed significant improvements in psychotic symptoms without typical side effects associated with conventional antipsychotics .

- Case Study 2 : Another study focused on compounds with similar structures found that they significantly reduced anxiety-like behaviors in animal models, supporting the hypothesis that this class of compounds could be beneficial for anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : The benzodioxole moiety can be introduced via cyclization using phosphorus oxychloride (POCl₃) under reflux conditions (120°C), as demonstrated in analogous benzodioxole-carbonyl syntheses .

- Step 2 : The imidazole-piperazine linkage is formed by coupling 1-ethylimidazole-2-carboxylic acid derivatives with piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 80°C .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallize from ethanol for high purity .

Q. Which analytical techniques are critical for validating purity and structural integrity?

- Techniques :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities (e.g., unreacted intermediates) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzodioxole carbonyl at ~165 ppm, imidazole protons at 7.2–7.8 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

- Elemental Analysis : Verify empirical formula (e.g., C₁₉H₂₁ClN₄O₃) with ≤0.3% deviation .

Q. What safety protocols are essential during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders and contact with moisture to prevent hydrolysis .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C in a desiccator to maintain stability .

Advanced Research Questions

Q. How can structural modifications to the benzodioxole or imidazole rings alter biological activity?

- SAR Insights :

- Benzodioxole : Electron-donating groups (e.g., methoxy) enhance metabolic stability but may reduce receptor affinity. Chlorination at the 5-position increases lipophilicity, improving membrane permeability .

- Imidazole : Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) can sterically hinder target binding, while electronegative substituents (e.g., fluorine) modulate π-π interactions with aromatic residues .

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and screen against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays .

Q. How do researchers resolve discrepancies in spectral data during structural elucidation?

- Case Study : If NMR signals for piperazine protons split unexpectedly, consider:

- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model rotamers and predict splitting patterns .

- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted 1-ethylimidazole) and quantify via calibration curves .

Q. What methodologies assess hydrolytic stability under physiological conditions?

- Protocol :

- Stress Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours .

- Analysis : Monitor degradation via LC-MS; identify hydrolysis products (e.g., free benzodioxole acid, imidazole derivatives) and calculate half-life (t₁/₂) .

- Mitigation : Stabilize via microencapsulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., esterification) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell-based vs. enzyme assays?

- Hypotheses :

- Membrane Permeability : Poor cellular uptake (measured via Caco-2 assays) may explain low IC₅₀ in cell models despite high enzyme inhibition .

- Off-Target Effects : Screen against a kinase panel (e.g., Eurofins DiscoverX) to identify non-specific binding .

- Resolution : Use structure-guided mutagenesis to refine binding pocket interactions and improve selectivity .

Stability and Compatibility

Q. What are the compound’s stability thresholds under varying temperatures and solvents?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.